

physical properties of 2,6-Dibromophenol

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Compound of Interest

Compound Name: 2,6-Dibromophenol

Cat. No.: B046663

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General and Physicochemical Properties

2,6-Dibromophenol is a halogenated aromatic compound characterized by a phenolic hydroxyl group with bromine atoms at both ortho positions.^{[2][3]} This substitution pattern significantly influences its chemical reactivity and physical characteristics compared to unsubstituted phenol. At room temperature, it presents as a white to light beige or pale grey crystalline solid, often in the form of needles, and possesses a strong, characteristic phenolic odor.^{[1][4][5][6][7]}

The structural and physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Data for 2,6-Dibromophenol

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ Br ₂ O	[2][3][8]
Molecular Weight	251.90 g/mol	[4][8]
Appearance	White to pale grey crystalline solid/needles	[3][4][5]
Melting Point	53-58 °C	[1][4][5][8]
Boiling Point	255-256 °C (at 740 mmHg) 162 °C (at 21 mmHg)	[3][4][6][8]
Density	~1.89 g/cm ³ (rough estimate)	[6][9]
pKa	6.67	[2][4]
LogP (log Kow)	3.36	[2][4]

Table 2: Solubility Profile of 2,6-Dibromophenol

Solvent	Solubility	Source(s)
Water	Slightly soluble	[2][3][10]
Ethanol	Very soluble	[4][10]
Ether	Very soluble	[4][10]
DMSO	Soluble	[3][9][11]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2,6-Dibromophenol**.

Table 3: Key Spectroscopic Data for 2,6-Dibromophenol

Spectroscopic Technique	Key Data Points	Source(s)
UV-Vis (in Ethanol)	λ_{max} : 286 nm	[3][9]
^1H NMR (in CDCl_3)	δ ~7.43 ppm (d), ~6.70 ppm (t), ~5.89 ppm (s, -OH)	[12]
^{13}C NMR	Data available	[4][13]
Mass Spectrometry (EI)	Top Peak m/z: 252	[4][14]
Infrared (IR)	Spectra available via various techniques	[4][15][16]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

- **Sample Preparation:** A small amount of dry, crystalline **2,6-Dibromophenol** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure **2,6-Dibromophenol**, this range is typically narrow.[5][8]

Solubility Assessment

- Preparation: A small, measured amount (e.g., 10 mg) of **2,6-Dibromophenol** is added to a test tube.
- Solvent Addition: A measured volume (e.g., 1 mL) of the solvent to be tested is added.
- Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The degree of dissolution is observed and categorized (e.g., soluble, slightly soluble, insoluble). For enhanced solubility, gentle heating or sonication may be applied.^[11]

UV-Vis Spectroscopy

- Solution Preparation: A dilute solution of **2,6-Dibromophenol** is prepared in a UV-transparent solvent, such as ethanol. The concentration is chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).
- Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the solvent.
- Sample Measurement: The sample solution is placed in the spectrophotometer, and the absorbance is scanned across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}).^{[3][9]}

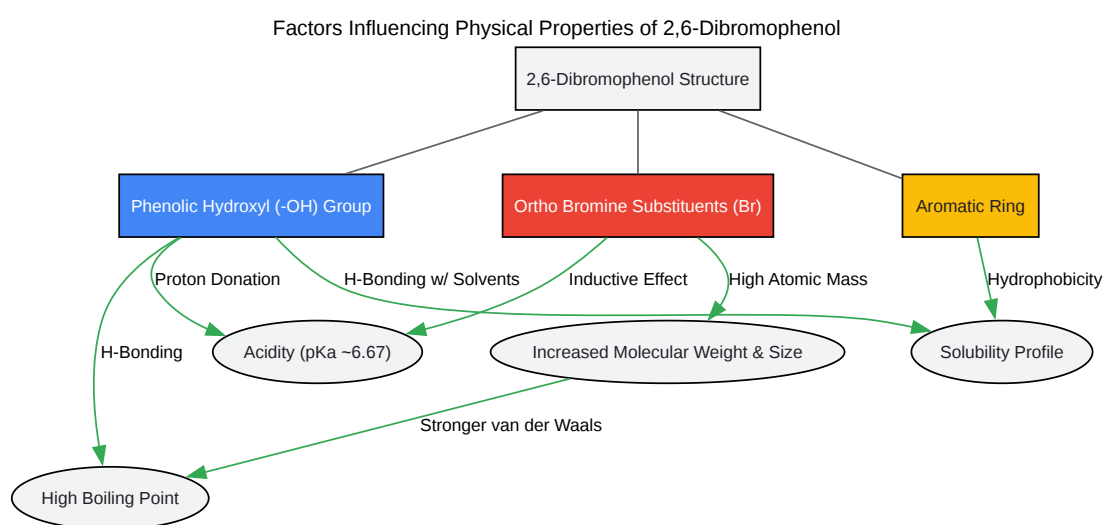
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2,6-Dibromophenol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube.^{[12][17]} A small amount of an internal standard like tetramethylsilane (TMS) may be added for chemical shift calibration.
- Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is "shimmed" to achieve homogeneity.
- Data Acquisition: The appropriate NMR experiment (e.g., ^1H , ^{13}C) is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay, FID).
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to analyze the

chemical shifts, coupling constants, and relative abundance of different nuclei.

Visualizations

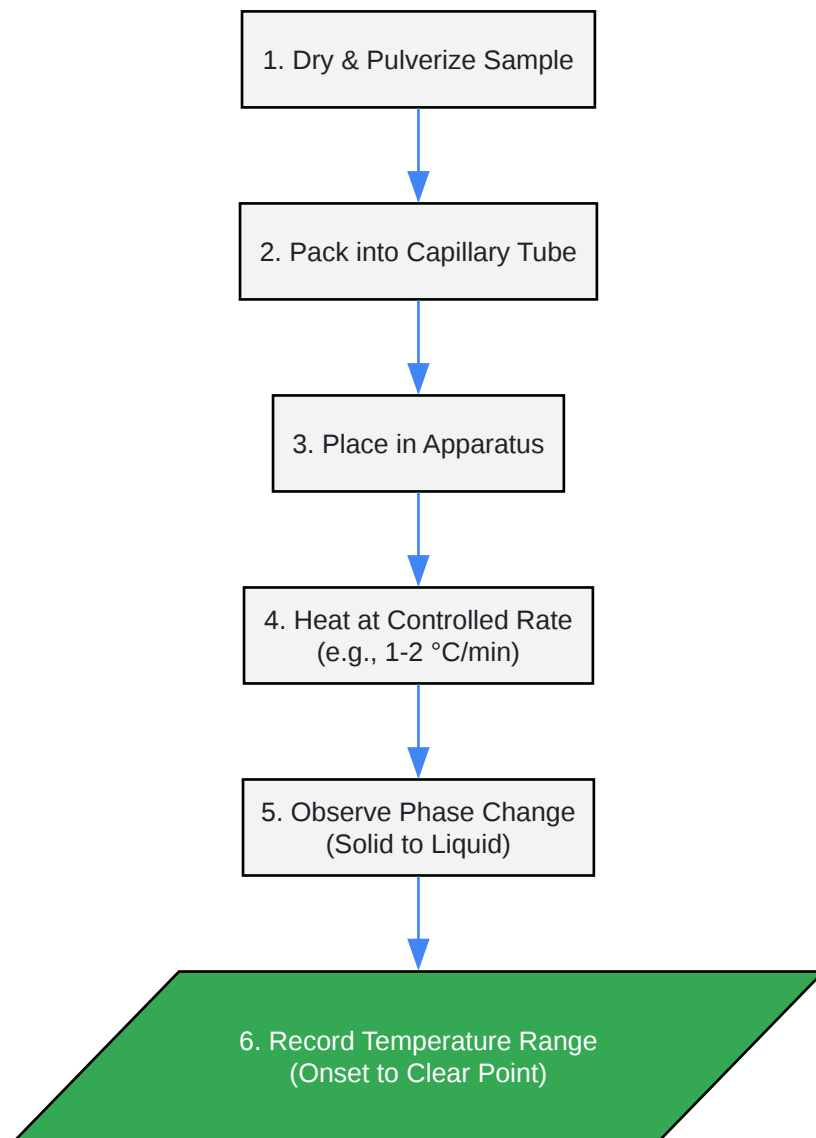
The following diagrams illustrate key relationships and workflows relevant to the study of **2,6-Dibromophenol**'s physical properties.



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Caption: Logical diagram of structural influences on physical properties.

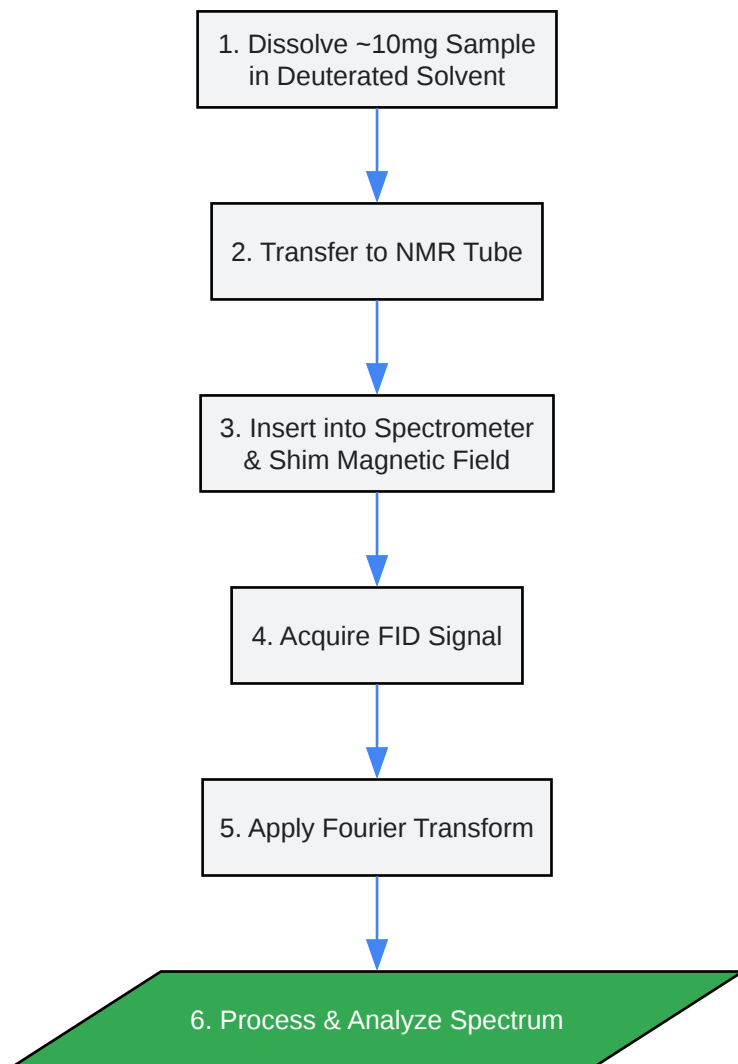
General Workflow: Melting Point Determination



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Caption: Experimental workflow for determining melting point.

General Workflow: NMR Spectroscopy



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Caption: Experimental workflow for NMR spectrum acquisition.

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References

- 1. 2,6-dibromophenol | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Dibromophenol | 608-33-3 [chemicalbook.com]
- 4. 2,6-Dibromophenol | C₆H₄Br₂O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromophenol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Cas 608-33-3,2,6-Dibromophenol | lookchem [lookchem.com]
- 7. 2,6-Dibromophenol, 99% | Fisher Scientific [fishersci.ca]
- 8. 2,6-Dibromophenol 99 608-33-3 [sigmaaldrich.com]
- 9. 2,6-Dibromophenol CAS#: 608-33-3 [m.chemicalbook.com]
- 10. 2,6-Dibromophenol, 99% | Fisher Scientific [fishersci.ca]
- 11. glpbio.com [glpbio.com]
- 12. 2,6-Dibromophenol(608-33-3) ¹H NMR spectrum [chemicalbook.com]
- 13. 2,6-Dibromophenol(608-33-3) ¹³C NMR spectrum [chemicalbook.com]
- 14. Phenol, 2,6-dibromo- [webbook.nist.gov]
- 15. 2,6-Dibromophenol(608-33-3) IR Spectrum [m.chemicalbook.com]
- 16. Phenol, 2,6-dibromo- [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
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